molecular formula C18H30Br6O2 B1582341 Hexabromostearic Acid CAS No. 4167-08-2

Hexabromostearic Acid

Cat. No.: B1582341
CAS No.: 4167-08-2
M. Wt: 757.9 g/mol
InChI Key: XIVWIZLTAYDHDS-UHFFFAOYSA-N
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Description

Scientific Research Applications

Hexabromostearic Acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants and other brominated compounds.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexabromostearic Acid typically involves the bromination of octadecanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions to ensure selective bromination at the desired positions on the carbon chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Hexabromostearic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce less brominated fatty acids .

Mechanism of Action

The mechanism of action of Hexabromostearic Acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the particular target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high bromine content, such as flame retardants and specialized reagents .

Properties

IUPAC Name

9,10,12,13,15,16-hexabromooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30Br6O2/c1-2-12(19)14(21)10-16(23)17(24)11-15(22)13(20)8-6-4-3-5-7-9-18(25)26/h12-17H,2-11H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWIZLTAYDHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Br6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961892
Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4167-08-2
Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4167-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC26990
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26990
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Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
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Record name 9,10,12,13,15,16-hexabromooctadecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the early applications of hexabromostearic acid in medical imaging?

A1: Research in the early 20th century explored the use of halogenated fats, including this compound, for hepatosplenography, a technique to visualize the liver and spleen. A colloidal solution of this compound was successfully used in rats for this purpose. [] This application leveraged the radio-opaque properties of the compound for imaging.

Q2: How does the physical form of this compound affect its absorption in the body?

A2: Studies in rats showed that the absorption of this compound varied depending on its formulation. While intravenous administration of a colloidal solution was effective for hepatosplenography, intragastric administration required repeated injections for visualization. [] This suggests that the physical form and route of administration significantly influence the absorption and distribution of this compound.

Q3: Can you describe the melting point behavior of this compound when mixed with tetrabromostearic acid?

A3: Research indicates that mixtures of solid tetra- and hexabromides, derived from linoleic and linolenic acids respectively, exhibit specific melting point behaviors. [] This information is relevant for characterizing and identifying these compounds in mixtures based on their melting point properties.

Q4: How was this compound used to confirm the identity of fatty acids in animal fat?

A4: this compound played a crucial role in identifying specific fatty acids present in animal fats. Researchers isolated and prepared this compound (melting point 181-182 °C) from tiger and puma fat. [] This derivative, with its distinct melting point, served as a confirmation tool for the presence of specific unsaturated fatty acids in these animal fats.

Q5: What insights did the study on linolenic acid and its isomers provide about this compound?

A5: Research on linolenic acid isomers provided significant insights into the nature of this compound. It was determined that the so-called α- and β-linolenic acids were actually identical, challenging previous assumptions about their isomerism. [] This finding implied that the observed variations in this compound derivatives might not arise from different linolenic acid isomers. The research highlighted the complexity in understanding the structural variations and isomerism within this class of compounds.

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